![molecular formula C21H16N2OS B2449012 N-[4-(2-Naphthyl)-2-thiazolyl]-2-methylbenzamid CAS No. 313549-65-4](/img/structure/B2449012.png)
N-[4-(2-Naphthyl)-2-thiazolyl]-2-methylbenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-: is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases related to enzyme dysfunction.
Medicine: The compound’s biological activity has led to investigations into its potential therapeutic applications. It is being explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- typically involves the reaction of 2-methylbenzoyl chloride with 4-(2-naphthyl)-2-thiazolamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually performed under an inert atmosphere to prevent any side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the benzene or naphthalene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Wirkmechanismus
The mechanism of action of Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Benzamide: The simplest form of the compound, used as a starting material for various derivatives.
2-methylbenzamide: A methyl-substituted derivative with similar reactivity.
Naphthyl-substituted benzamides: Compounds with naphthyl groups that exhibit similar biological activities.
Uniqueness: Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- stands out due to the presence of both a naphthyl group and a thiazole ring. This unique combination enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further adds to its utility in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2-methyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-14-6-2-5-9-18(14)20(24)23-21-22-19(13-25-21)17-11-10-15-7-3-4-8-16(15)12-17/h2-13H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSBQGIHULJQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
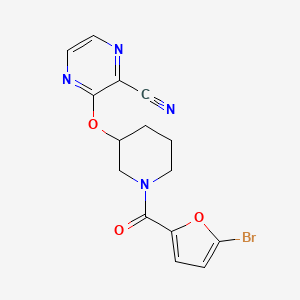
![Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate](/img/structure/B2448933.png)
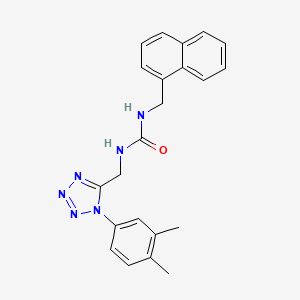
![7-butyl-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2448937.png)
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2448939.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2448940.png)
![2-{1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2448942.png)
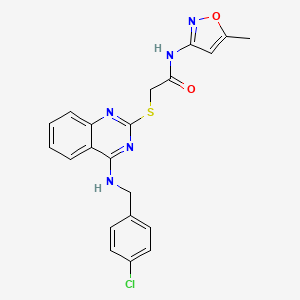

![N-(2,4-dimethylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2448945.png)
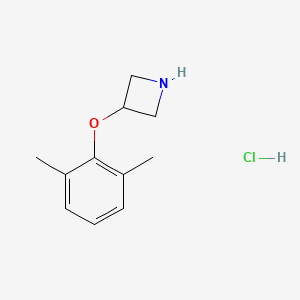

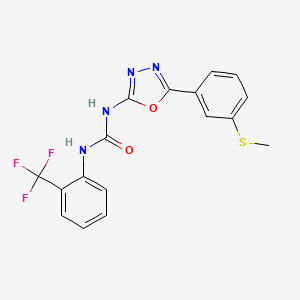
![(9H-fluoren-9-yl)methylN-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamatehydrochloride,Mixtureofdiastereomers](/img/structure/B2448952.png)
